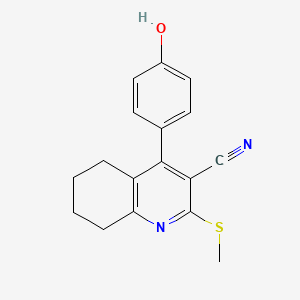![molecular formula C16H26ClN5O2 B5620072 [(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5620072.png)
[(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, utilizing specific sulfonyl chlorides and base catalysis in suitable solvents like methylene dichloride. For example, compounds with structural similarities have been synthesized by condensation of certain piperidinyl methanols with chlorobenzene sulfonyl chloride, using triethylamine as a base, revealing the potential methodology that might be applied to the target compound (S. B. Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography has been crucial in determining the molecular structures, showcasing that related compounds crystallize in specific space groups with detailed cell parameters. For example, a study on a chlorophenyl sulfonyl piperidinyl compound demonstrated its crystallization in the monoclinic space group, with the piperidine ring adopting a chair conformation (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Research into related compounds has explored their reactivity under various conditions, such as the generation of piperidine(methan)amines and cyclic analogues, which are of interest due to their potential biological activities. These studies involve catalytic hydrogenation and functional group transformations, which could be relevant to understanding the chemical behavior of the target compound (N. Knoops et al., 1997).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallization behavior, are determined through experimental observations. Polymorphism, influenced by solvent choice, has been observed in related compounds, indicating the complexity of solid-state properties that could also apply to the target molecule (L. Mazur et al., 2008).
Chemical Properties Analysis
Studies have also detailed the electronic and spectroscopic properties of similar compounds, utilizing techniques such as UV-vis, Raman, and emission spectroscopy, alongside cyclic voltammetry to explore electronic properties. For instance, a study on fac-Re(CO)3Cl complexes with pyridyl-1,2,3-triazole ligands provided insights into the electronic spectra and absorption behaviors that could be analogous to the target compound's chemical properties (Christopher B Anderson et al., 2013).
Mécanisme D'action
While the exact mechanism of action for this compound is not known, similar 1,2,4-triazole derivatives have shown promising anticancer activity. They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN5O2/c17-16-18-14(19-20-16)3-4-15(24)22-9-12(7-13(10-22)11-23)8-21-5-1-2-6-21/h12-13,23H,1-11H2,(H,18,19,20)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAXPCGHXRASAW-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CC(CN(C2)C(=O)CCC3=NC(=NN3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2C[C@H](CN(C2)C(=O)CCC3=NC(=NN3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)-1-[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)
![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![4-[5-[(1R*,5S*,6r*)-3-azabicyclo[3.1.0]hex-6-yl]-1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5620012.png)
![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)
![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)
![ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B5620049.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5620054.png)
![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)

![9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5620079.png)